molecular formula C19H36N2O3Si B14435798 N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine CAS No. 82991-88-6

N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine

Cat. No.: B14435798
CAS No.: 82991-88-6
M. Wt: 368.6 g/mol
InChI Key: MFGNWAJKDWNKFH-UHFFFAOYSA-N
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Description

N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine is an organic compound that belongs to the class of amines It features a benzene ring substituted with two amino groups, one of which is further substituted with diethyl groups and a tris[(propan-2-yl)oxy]silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine typically involves multiple steps:

    Formation of the Benzene-1,4-diamine Core: This can be achieved through the nitration of benzene to form nitrobenzene, followed by reduction to benzene-1,4-diamine.

    Introduction of Diethyl Groups: The amino groups can be alkylated using diethyl sulfate or diethyl iodide under basic conditions to form N1,N~1~-diethylbenzene-1,4-diamine.

    Attachment of Tris[(propan-2-yl)oxy]silyl Group: This step involves the reaction of the diethyl-substituted benzene-1,4-diamine with tris[(propan-2-yl)oxy]silyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters would be essential.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N1,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The tris[(propan-2-yl)oxy]silyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~1~-Diethylbenzene-1,4-diamine: Lacks the tris[(propan-2-yl)oxy]silyl group, making it less lipophilic.

    N~1~,N~1~-Dimethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine: Similar structure but with dimethyl groups instead of diethyl groups.

Uniqueness

N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine is unique due to the presence of the tris[(propan-2-yl)oxy]silyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity.

Properties

CAS No.

82991-88-6

Molecular Formula

C19H36N2O3Si

Molecular Weight

368.6 g/mol

IUPAC Name

4-N,4-N-diethyl-1-N-tri(propan-2-yloxy)silylbenzene-1,4-diamine

InChI

InChI=1S/C19H36N2O3Si/c1-9-21(10-2)19-13-11-18(12-14-19)20-25(22-15(3)4,23-16(5)6)24-17(7)8/h11-17,20H,9-10H2,1-8H3

InChI Key

MFGNWAJKDWNKFH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N[Si](OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

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